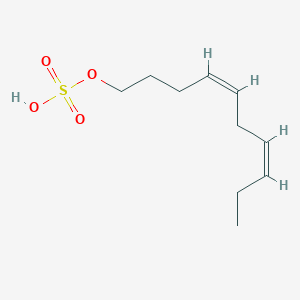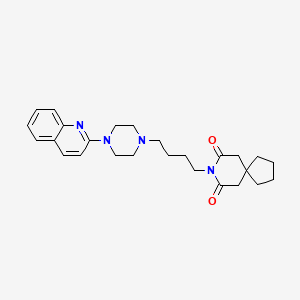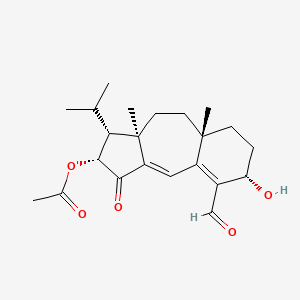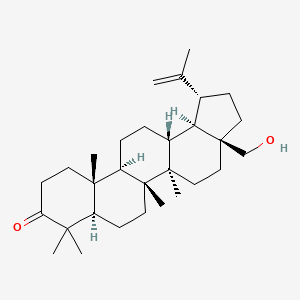
Phomallenic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phomallenic acid C is a natural product found in Phoma and Plagiostoma with data available.
Scientific Research Applications
Enantioselective Synthesis
- Phomallenic acid C, identified as a bacterial FAS II inhibitor, has been synthesized enantioselectively, marking the first synthesis of this compound as a mixture of (R)- and (S)-isomers. This synthesis employed the diyne-allene motif constructed using a coupling under Negishi conditions (Ya‐Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007). The same synthesis approach was highlighted in multiple studies, emphasizing its significance in creating optically active allene diynes (Ya-Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007).
Inhibitory Effects on Bacterial FAS II Pathway
- Phomallenic acid C has been recognized for its inhibitory action on the bacterial FAS II pathway, a potential target for antibacterial drug development. This compound's structure and synthesis techniques contribute to understanding and potentially exploiting the FAS II pathway in bacteria for antibacterial purposes (K. Ishigami, Tomoko Kato, K. Akasaka, & Hidenori Watanabe, 2008); (Tomoko Kato, K. Ishigami, K. Akasaka, & Hidenori Watanabe, 2009).
Antimicrobial Agents Discovery
- Phomallenic acids A-C, including phomallenic acid C, were discovered from a Phoma species as antimicrobial agents. These compounds showed promising activity against Staphylococcus aureus, including methicillin-resistant strains, underlining their potential as novel antibacterial agents (J. Ondeyka, D. Zink, K. Young, et al., 2006).
Total Syntheses of Phomallenic Acids
- The total syntheses of phomallenic acids, including phomallenic acid C, utilizing palladium-catalyzed coupling, have been achieved. This synthesis approach provides insights into the chemical structure and potential biological activities of these acids (Masahiro Yoshida, M. Al-Amin, & K. Shishido, 2008).
properties
Product Name |
Phomallenic acid C |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-3,11-17H2,1H3,(H,19,20) |
InChI Key |
KSAZGINEUAUMNR-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
synonyms |
phomallenic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



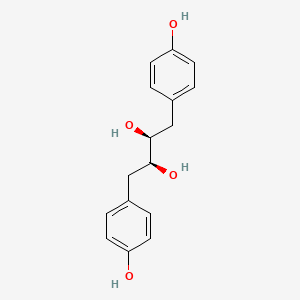
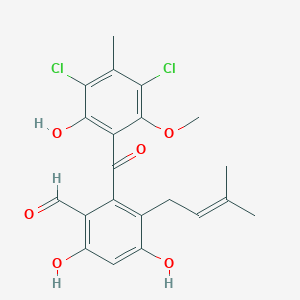
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)


![(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B1248015.png)

